molecular formula C11H17NO2 B138296 3-(2-Aminopropoxy)-2,4-dimethylphenol CAS No. 129417-37-4

3-(2-Aminopropoxy)-2,4-dimethylphenol

Cat. No.: B138296
CAS No.: 129417-37-4
M. Wt: 195.26 g/mol
InChI Key: LBHCZYGJQAXJSW-UHFFFAOYSA-N
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Description

3-(2-Aminopropoxy)-2,4-dimethylphenol (CAS: Not explicitly provided; referred to as metahydroxymexiletine, mHM) is a hydroxylated analog of the antiarrhythmic drug mexiletine. It features a 2,4-dimethylphenol backbone substituted with a 2-aminopropoxy group at the meta position (C3) of the aromatic ring . This compound was synthesized alongside other mexiletine derivatives, such as parahydroxymexiletine (pHM; 4-(2-aminopropoxy)-3,5-dimethylphenol), to explore structure-activity relationships in voltage-gated sodium channel modulation .

Properties

CAS No.

129417-37-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(2-aminopropoxy)-2,4-dimethylphenol

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3

InChI Key

LBHCZYGJQAXJSW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)C)OCC(C)N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)OCC(C)N

Synonyms

1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane
3-hydroxymexiletine
m-hydroxymexiletine
meta-hydroxymexiletine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituent Positions Functional Groups Key Features
3-(2-Aminopropoxy)-2,4-dimethylphenol C3: 2-aminopropoxy; C2, C4: methyl Phenol, amine, ether Sodium channel modulation
2,4-Dimethylphenol (2,4-DMP) C2, C4: methyl Phenol Environmental pollutant
4-(2-Aminopropoxy)-3,5-dimethylphenol (pHM) C4: 2-aminopropoxy; C3, C5: methyl Phenol, amine, ether Para-substituted mexiletine analog
6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol C3: chloromethyl; C6: tert-butyl Phenol, chloromethyl, tert-butyl Bioactive scaffold
6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) (24MD) Dimeric structure with methylazanedyl bridge Two 2,4-dimethylphenol units Autophagy inducer in cancer

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Observations
This compound ~225 (estimated) ~1.5 Moderate (amine enhances solubility) Likely more hydrophilic than 2,4-DMP
2,4-DMP 122.16 2.5 Moderate (1000 mg/L at 20°C) Volatilization negligible; bioaccumulation potential
24MD ~380 (dimer) ~3.8 Low (hydrophobic dimer) Enhanced membrane interaction due to dimerization
pHM ~225 (similar to mHM) ~1.5 Moderate Para-substitution alters binding affinity vs. mHM

Environmental Fate and Degradation

  • This compound: The hydrophilic amine group may enhance biodegradability but reduce soil sorption compared to 2,4-DMP (logP ~1.5 vs. 2.5) .
  • 2,4-DMP : Moderate water solubility and low volatility; tends to adsorb to organic sediments (logP 2.5) . Detected in groundwater exceeding hazard thresholds .
  • Chlorophenols: Greater environmental persistence due to resistance to microbial degradation .

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